The Multifaceted Role of CEP131 in Human Cellular Homeostasis: A Technical Guide
The Multifaceted Role of CEP131 in Human Cellular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centrosomal Protein 131 (CEP131), also known as AZI1, is a dynamic and critical component of the centrosome and centriolar satellites. This technical guide provides a comprehensive overview of the current understanding of CEP131's function in human cells. It delves into its intricate involvement in fundamental cellular processes including ciliogenesis, cell cycle progression, genome stability, and signal transduction. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows to serve as a valuable resource for researchers and professionals in the field of cell biology and drug development.
Core Functions of CEP131
CEP131 is a multifaceted protein with pivotal roles in maintaining cellular equilibrium. Its functions are intricately linked to its subcellular localization and its dynamic interactions with a host of other proteins.
Ciliogenesis and Flagellar Formation
CEP131 is a key regulator of primary cilia and flagella formation.[1][2] In proliferating cells, its ubiquitination by the E3 ligase MIB1 sequesters it within centriolar satellites, thereby preventing premature cilia formation.[1][3] However, under conditions of cellular stress (e.g., UV radiation or heat shock) or during normal ciliogenesis, a non-ubiquitinated form of CEP131 is rapidly recruited to the centrosome and basal bodies.[1][3] This translocation is dependent on microtubules and the p38 MAPK signaling pathway.[1][3]
While transient knockdown of CEP131 impairs ciliogenesis[1], chronic loss through genetic deletion in mice suggests the existence of compensatory mechanisms for cilia formation in most tissues, with the notable exception of sperm flagella, where its absence leads to defects and male infertility.[4] CEP131 also acts as a negative regulator of the BBSome complex's ciliary trafficking by interacting with BBS4.[1][5]
Cell Cycle Progression and Centriole Duplication
CEP131 is essential for optimal cell proliferation and proper cell cycle progression.[1][3] Its localization to the centrosome is regulated in a cell-cycle-dependent manner.[6][7][8] Depletion of CEP131 leads to a reduction in the rate of cell proliferation.[6][7]
Furthermore, CEP131 plays a crucial role in centriole duplication. It is required for the centrosomal localization of several key proteins involved in this process, including CEP152, WDR62, CEP63, and CDK2.[1][3] Overexpression of CEP131 has been shown to promote centrosome amplification.[9][10]
Genome Stability
A critical function of CEP131 is its contribution to the maintenance of genomic integrity.[6][7][8] Depletion of CEP131 results in centriole amplification, which can lead to multipolar mitosis, chromosomal instability, and an increase in post-mitotic DNA damage.[6][7]
Regulation of Mitochondrial Apoptosis
Recent evidence has expanded the functional repertoire of CEP131 to include the regulation of mitochondrial apoptosis.[11][12] In a non-ciliary T-cell line, the absence of CEP131 led to a delayed release of cytochrome c from mitochondria upon the induction of apoptosis, resulting in delayed caspase activation and cell death.[11][12] This suggests an intrinsic role for CEP131 in modulating mitochondrial permeabilization.[11][12]
Subcellular Localization
CEP131 exhibits a dynamic subcellular localization, which is central to its diverse functions. It is primarily found at:
-
Centriolar Satellites: In interphase, CEP131 is a component of these small, electron-dense granules that cluster around the centrosome.[1][6][11] Its localization to the satellites is dependent on PCM1.[6]
-
Centrosome/Basal Body: CEP131 is also found at the core of the centrosome and at the basal body of cilia.[1][9] Its localization to the centriolar core is dependent on pericentrin and CEP290.[6][7]
-
Ciliary Transition Zone: During spermiogenesis, CEP131 becomes enriched at the transition zone at the base of the ciliary axoneme.[1]
-
Acrosome and Head-Tail Coupling Apparatus (HTCA): In sperm cells, it is also localized to the Golgi-derived acrosome and the HTCA.[1]
The trafficking of CEP131 to and from the centrosome is a microtubule- and dynein-dynactin-dependent process.[3][6][7][8]
Protein Interactions and Signaling Pathways
CEP131 functions as a node in a complex network of protein interactions that are crucial for its regulatory roles.
Key Interacting Partners
| Interacting Protein | Functional Significance |
| PCM1 | Recruits CEP131 to centriolar satellites.[6] |
| Pericentrin (PCNT) | Required for CEP131 localization to the centriolar core.[6] |
| CEP290 | Required for CEP131 localization to the centriolar core.[6] Interacts with CEP131.[1] |
| MIB1 | E3 ubiquitin ligase that ubiquitinates CEP131, leading to its sequestration in centriolar satellites.[1] |
| p38 MAPK | Signaling pathway required for the displacement of non-ubiquitinated CEP131 from centriolar satellites to the centrosome during ciliogenesis and cellular stress.[1][3] |
| MAPKAPK2 (MK2) | Phosphorylates CEP131 at Ser-47 and Ser-78 in response to UV stress, promoting its binding to 14-3-3 proteins and cytoplasmic sequestration.[1][3][13] |
| 14-3-3 proteins | Bind to phosphorylated CEP131, leading to its cytoplasmic sequestration and inhibition of new centriolar satellite formation.[1][3] |
| Plk4 | Directly interacts with and phosphorylates CEP131 at Ser-78 to maintain centriolar satellite integrity.[13][14] Overexpression of CEP131 stabilizes Plk4.[9][10] |
| STIL | Phosphorylated CEP131 enhances its interaction with STIL, promoting STIL recruitment to the centriole.[9] |
| BBS4 | CEP131 interacts with BBS4, limiting its availability to the BBSome complex and thus negatively regulating its ciliary localization.[1][5] |
| CEP152, WDR62, CEP63 | CEP131 is required for their centrosomal localization.[1][3] |
| CDK2 | CEP131 promotes its centrosomal localization.[1][3] |
| SDCCAG8 | Interacts with CEP131.[1][3] |
| DCTN1 (Dynactin) | Interacts with CEP131, involved in its transport.[1][3] |
Signaling Pathways
// Nodes UV_Stress [label="UV Stress / Heat Shock", fillcolor="#F1F3F4"]; p38_MAPK [label="p38 MAPK", fillcolor="#FBBC05"]; MK2 [label="MAPKAPK2 (MK2)", fillcolor="#FBBC05"]; CEP131_Satellites [label="CEP131\n(at Centriolar Satellites)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_CEP131 [label="p-CEP131\n(Ser47, Ser78)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteins_1433 [label="14-3-3 Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoplasmic_Sequestration [label="Cytoplasmic\nSequestration", shape=ellipse, fillcolor="#F1F3F4"]; Ciliogenesis_Stress [label="Stress-induced\nCiliogenesis", shape=ellipse, fillcolor="#F1F3F4"]; Non_Ub_CEP131 [label="Non-ubiquitinated CEP131\n(to Centrosome/Basal Body)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plk4 [label="Plk4", fillcolor="#FBBC05"]; p_CEP131_S78 [label="p-CEP131\n(Ser78)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Satellite_Integrity [label="Centriolar Satellite\nIntegrity", shape=ellipse, fillcolor="#F1F3F4"]; MIB1 [label="MIB1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ub_CEP131 [label="Ub-CEP131", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferating_Cells [label="Proliferating Cells", fillcolor="#F1F3F4"]; Inhibit_Ciliogenesis [label="Inhibition of untimely\ncilia formation", shape=ellipse, fillcolor="#F1F3F4"];
// Edges UV_Stress -> p38_MAPK [label="activates"]; p38_MAPK -> MK2 [label="activates"]; MK2 -> CEP131_Satellites [label="phosphorylates"]; CEP131_Satellites -> p_CEP131; p_CEP131 -> Proteins_1433 [label="binds"]; Proteins_1433 -> Cytoplasmic_Sequestration [label="leads to"]; UV_Stress -> Non_Ub_CEP131 [label="induces translocation of"]; Non_Ub_CEP131 -> Ciliogenesis_Stress [label="promotes"]; Plk4 -> CEP131_Satellites [label="phosphorylates"]; CEP131_Satellites -> p_CEP131_S78; p_CEP131_S78 -> Satellite_Integrity [label="maintains"]; Proliferating_Cells -> MIB1 [label="activates"]; MIB1 -> CEP131_Satellites [label="ubiquitinates"]; CEP131_Satellites -> Ub_CEP131; Ub_CEP131 -> Inhibit_Ciliogenesis [label="results in"]; } caption: CEP131 signaling pathways in response to cellular cues.
Quantitative Data Summary
| Experimental Condition | Observation | Quantitative Effect | Reference |
| CEP131 Depletion (siRNA) | Centriole Amplification | Increased frequency of cells with >2 centrioles. | [6] |
| Multipolar Mitosis | Increased frequency of multipolar mitosis. | [6] | |
| Cell Proliferation | Significant decrease in replicating cells. | [6] | |
| CEP131 Knockout (CRISPR/Cas9) | Cell Proliferation | Slightly reduced proliferation. | [14] |
| Sensitivity to Nutrient Stress | Increased sensitivity to serum-free and 1% serum media. | [14] | |
| CEP131 Overexpression | Centrosome Amplification | Significantly increased proportion of cells with four centrioles. | [9] |
Experimental Protocols
Immunofluorescence Staining for CEP131 Localization
This protocol is adapted for visualizing the subcellular localization of CEP131 in cultured mammalian cells.[15][16][17][18][19][20]
Materials:
-
Adherent mammalian cells (e.g., HeLa, U2OS) grown on sterile glass coverslips.
-
Phosphate-Buffered Saline (PBS).
-
Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727).
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS with 0.1% Triton X-100.
-
Primary Antibody: Anti-CEP131 antibody (use at manufacturer's recommended dilution).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody.
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash cells three times with PBS.
-
Permeabilize cells with Permeabilization Buffer for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate cells with the primary anti-CEP131 antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate cells with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
Visualize using a fluorescence microscope.
// Nodes Start [label="Cells on Coverslip", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash with PBS"]; Fixation [label="Fixation\n(4% PFA or Methanol)"]; Wash2 [label="Wash with PBS"]; Permeabilization [label="Permeabilization\n(Triton X-100)"]; Wash3 [label="Wash with PBS"]; Blocking [label="Blocking\n(BSA or Serum)"]; Primary_Ab [label="Primary Antibody Incubation\n(anti-CEP131)"]; Wash4 [label="Wash with PBS"]; Secondary_Ab [label="Secondary Antibody Incubation\n(Fluorophore-conjugated)"]; Wash5 [label="Wash with PBS"]; DAPI [label="Nuclear Staining (DAPI)"]; Wash6 [label="Wash with PBS"]; Mount [label="Mount on Slide"]; Image [label="Fluorescence Microscopy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Wash1; Wash1 -> Fixation; Fixation -> Wash2; Wash2 -> Permeabilization; Permeabilization -> Wash3; Wash3 -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Wash4; Wash4 -> Secondary_Ab; Secondary_Ab -> Wash5; Wash5 -> DAPI; DAPI -> Wash6; Wash6 -> Mount; Mount -> Image; } caption: Workflow for immunofluorescence staining of CEP131.
Co-Immunoprecipitation (Co-IP) to Identify CEP131 Interacting Proteins
This protocol is designed to isolate CEP131 and its binding partners from cell lysates.[21][22]
Materials:
-
Cultured cells expressing endogenous or tagged CEP131.
-
Ice-cold PBS.
-
Ice-cold Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Anti-CEP131 antibody or antibody against the tag.
-
Control IgG from the same host species as the primary antibody.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
Procedure:
-
Lyse cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-CEP131 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Wash Buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting or mass spectrometry.
// Nodes Start [label="Cell Lysate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Preclear [label="Pre-clear with Beads"]; Antibody_Incubation [label="Incubate with anti-CEP131 Ab\nor Control IgG"]; Bead_Capture [label="Capture Complexes\nwith Protein A/G Beads"]; Washing [label="Wash Beads"]; Elution [label="Elute Proteins"]; Analysis [label="Analyze by Western Blot\nor Mass Spectrometry", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Preclear; Preclear -> Antibody_Incubation; Antibody_Incubation -> Bead_Capture; Bead_Capture -> Washing; Washing -> Elution; Elution -> Analysis; } caption: Workflow for Co-Immunoprecipitation of CEP131.
CRISPR/Cas9-Mediated Knockout of CEP131
This protocol provides a general framework for generating a CEP131 knockout cell line.[23]
Materials:
-
Human diploid cell line (e.g., hTERT-RPE1, HeLa).
-
Cas9 nuclease.
-
Two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the CEP131 gene to induce a large deletion.
-
Transfection reagent or electroporation system.
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells (if applicable).
-
Single-cell cloning supplies.
-
Genomic DNA extraction kit.
-
PCR primers flanking the targeted region.
-
DNA sequencing services.
-
Anti-CEP131 antibody for Western blot validation.
Procedure:
-
Design and synthesize two sgRNAs targeting the CEP131 locus.
-
Co-transfect the cells with plasmids encoding Cas9 and the two sgRNAs, or deliver Cas9/sgRNA ribonucleoproteins (RNPs).
-
Enrich for transfected cells.
-
Perform single-cell cloning to isolate clonal populations.
-
Expand the clones and extract genomic DNA.
-
Screen for the desired deletion by PCR using primers that flank the target region.
-
Sequence the PCR products from positive clones to confirm the deletion.
-
Validate the absence of CEP131 protein expression by Western blotting.
Implications in Disease and Drug Development
Given its crucial roles in cell division, genome stability, and signaling, dysregulation of CEP131 has significant implications for human diseases, particularly cancer. Overexpression of CEP131 has been observed in hepatocellular carcinoma and is associated with poorer outcomes.[14] Its ability to promote centrosome amplification and stabilize the key cell cycle regulator Plk4 makes it a potential therapeutic target.[9][10]
Furthermore, the involvement of CEP131 in ciliogenesis connects it to the class of genetic disorders known as ciliopathies. Understanding the precise mechanisms by which CEP131 regulates cilia formation and function could provide insights into the pathogenesis of these diseases.
The recently discovered role of CEP131 in regulating mitochondrial apoptosis opens up new avenues for research into its involvement in diseases characterized by aberrant cell death, such as cancer and neurodegenerative disorders. Modulating CEP131 function could represent a novel strategy for sensitizing cancer cells to apoptosis-inducing therapies.
Conclusion
CEP131 is a centrally important protein that orchestrates a wide array of fundamental cellular processes. Its dynamic localization and complex network of interactions underscore its significance in maintaining cellular homeostasis. This guide provides a foundational understanding of CEP131's function, offering valuable information and methodologies for researchers and professionals seeking to further elucidate its roles in health and disease and to explore its potential as a therapeutic target.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]
- 5. genecards.org [genecards.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. The centriolar satellite protein Cep131 is important for genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CEP131 centrosomal protein 131 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Polo-like kinase 4 maintains centriolar satellite integrity by phosphorylation of centrosomal protein 131 (CEP131) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. biotium.com [biotium.com]
- 18. scbt.com [scbt.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Immunofluorescence for adherent cells [protocols.io]
- 21. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 22. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 23. A CRISPR-del-based pipeline for complete gene knockout in human diploid cells - PMC [pmc.ncbi.nlm.nih.gov]
